molecular formula C19H18N6 B14507433 1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- CAS No. 63517-76-0

1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)-

Cat. No.: B14507433
CAS No.: 63517-76-0
M. Wt: 330.4 g/mol
InChI Key: IQUYSOPODICLOS-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- is an organic compound with the molecular formula C20H18N4. It is a derivative of benzenediamine, featuring two phenylazo groups attached to the benzene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- typically involves the diazotization of 4-methyl-1,3-benzenediamine followed by azo coupling with aniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Interaction with nucleophiles: The azo groups can react with nucleophiles, leading to the formation of new compounds.

    Electron transfer: The compound can participate in electron transfer reactions, influencing redox processes in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
  • 1,3-Benzenediamine, 4-(phenylazo)-
  • 1,2-Benzenediamine, 4-methyl-

Uniqueness

1,3-Benzenediamine, 4-methyl-2,6-bis(phenylazo)- is unique due to its dual phenylazo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific color properties and chemical behavior.

Properties

CAS No.

63517-76-0

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-2,6-bis(phenyldiazenyl)benzene-1,3-diamine

InChI

InChI=1S/C19H18N6/c1-13-12-16(24-22-14-8-4-2-5-9-14)18(21)19(17(13)20)25-23-15-10-6-3-7-11-15/h2-12H,20-21H2,1H3

InChI Key

IQUYSOPODICLOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3

Origin of Product

United States

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